N-(Acetyloxy)-5-phenyl-N-(prop-2-en-1-yl)pent-4-enamide
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Overview
Description
N-(Acetyloxy)-5-phenyl-N-(prop-2-en-1-yl)pent-4-enamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features an acetyloxy group, a phenyl ring, and a pent-4-enamide backbone, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetyloxy)-5-phenyl-N-(prop-2-en-1-yl)pent-4-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pent-4-enamide Backbone: This can be achieved through a reaction between an appropriate amine and an acyl chloride under basic conditions.
Introduction of the Phenyl Ring: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Addition of the Acetyloxy Group: The acetyloxy group can be added through esterification using acetic anhydride and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(Acetyloxy)-5-phenyl-N-(prop-2-en-1-yl)pent-4-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-(Acetyloxy)-5-phenyl-N-(prop-2-en-1-yl)pent-4-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Acetyloxy)-5-phenyl-N-(prop-2-en-1-yl)pent-4-enamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(Prop-2-en-1-yl)pent-4-enamide
- N-Hydroxy-N-(prop-2-en-1-yl)pent-4-enamide
Uniqueness
N-(Acetyloxy)-5-phenyl-N-(prop-2-en-1-yl)pent-4-enamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetyloxy group, phenyl ring, and pent-4-enamide backbone makes it a versatile compound with diverse applications.
Properties
CAS No. |
87842-62-4 |
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Molecular Formula |
C16H19NO3 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
[5-phenylpent-4-enoyl(prop-2-enyl)amino] acetate |
InChI |
InChI=1S/C16H19NO3/c1-3-13-17(20-14(2)18)16(19)12-8-7-11-15-9-5-4-6-10-15/h3-7,9-11H,1,8,12-13H2,2H3 |
InChI Key |
AMRIXCRKDYWLBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ON(CC=C)C(=O)CCC=CC1=CC=CC=C1 |
Origin of Product |
United States |
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